2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone family, which are significant compounds in medicinal chemistry due to their diverse biological activities. These compounds, particularly those synthesized via the Biginelli reaction, exhibit properties such as antibacterial, antiviral, and anticancer activities. This specific compound has garnered attention for its potential applications in drug development and therapeutic interventions.
The compound is classified under heterocyclic organic compounds, specifically as a dihydropyrimidinone. Its molecular formula is , and it has a molecular weight of approximately 167.21 g/mol. The compound is synthesized through various methods, primarily focusing on the Biginelli reaction, which allows for the formation of dihydropyrimidinones from simple starting materials.
The synthesis of 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one typically follows the classical Biginelli reaction. This reaction involves the condensation of ethyl acetoacetate, an aromatic aldehyde, and urea under acidic conditions. Recent advancements have introduced more efficient methods such as microwave-assisted synthesis and solvent-free reactions to enhance yields and reduce reaction times.
The molecular structure of 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one features a pyrimidine ring with an aminoethyl group and an ethyl substituent at specific positions. This configuration is crucial for its biological activity.
The reactivity of 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one can be explored through various chemical transformations:
The synthesis often involves controlling the reaction environment (temperature, pH) to favor the desired product formation while minimizing by-products.
The mechanism of action for 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one primarily revolves around its interaction with biological targets:
Relevant data indicates that these properties contribute significantly to its biological activity and applicability in pharmacology .
2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Dihydropyrimidinones (DHPMs) represent a privileged scaffold in medicinal chemistry, with their significance rooted in the 1893 discovery of the Biginelli reaction. This one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea enabled efficient synthesis of diverse DHPM libraries [1]. Early pharmacological interest emerged from natural DHPM-containing alkaloids like Batzelladine A and B, which demonstrated potent anti-HIV activity by inhibiting the binding of HIV gp-120 to CD4 cells [1]. The scaffold’s versatility became clinically validated through derivatives like Monastrol, a selective mitotic kinesin (Eg5) inhibitor that reversibly arrests cell division in cancer cells [1]. Subsequent structural optimizations yielded analogs with 30-fold enhanced potency against HT-29 colon cancer cells [1]. Modern applications exploit the DHPM core for its broad pharmacodynamic profile, including antiviral, antibacterial, and anti-inflammatory activities, facilitated by synthetic advances like solvent-free catalysis and polyoxometalate-assisted reactions [1] [4]. The continuous evolution of DHPM chemistry underscores their enduring relevance in targeted drug design.
Table 1: Notable Dihydropyrimidinone Derivatives in Drug Discovery
Compound | Biological Target | Therapeutic Application | Structural Feature |
---|---|---|---|
Batzelladine A/B | HIV gp-120/CD4 binding | Anti-HIV | Marine alkaloid scaffold |
Monastrol | Mitotic kinesin Eg5 | Anticancer | 3-Hydroxyaryl substitution |
Oxo-monastrol analog | Tubulin polymerization | Antitumor | 3,4-Methylenedioxy modification |
SQ 32926 | Calcium channels | Antihypertensive | Dihydropyridine hybrid |
L-771,688 | α1a-Adrenergic receptors | Benign prostatic hyperplasia | N-Alkyl substitution |
The compound 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS: 1341132-44-2) exemplifies targeted optimization within the DHPM scaffold. Its molecular architecture (C₈H₁₃N₃O, MW: 167.21 g/mol) incorporates two critical modifications:
Synthetic access relies on acid-catalyzed Biginelli reactions, where pH optimization is critical. Studies demonstrate that adjusting reaction pH to 5 (using H₂SO₄) boosts yields to >80% by facilitating iminium ion formation—a key intermediate in DHPM cyclization [4]. The primary amino group’s reactivity permits further derivatization into amides, ureas, or Schiff bases, expanding druggable space. Computational analyses indicate the 1-aminoethyl conformation positions the amine for ionic interactions with aspartate/glutamate residues in enzymatic binding pockets [4].
Table 2: Molecular Characteristics of 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 1341132-44-2 | BLD Pharm [2] |
Molecular Formula | C₈H₁₃N₃O | LC-MS/MS [4] |
Molecular Weight | 167.21 g/mol | HRMS [4] |
SMILES Notation | O=C1NC(C(N)C)=NC(CC)=C1 | BLD Pharm [2] |
Critical Modification | 1-Aminoethyl at C2 | Synthetic optimization [4] |
Table 3: Synthesis Conditions and Yields for DHPM Analogs
Reaction Parameter | Condition (pH 4) | Condition (pH 5) | Impact |
---|---|---|---|
Catalyst | H₂SO₄ (1-2 drops) | H₂SO₄ (1-2 drops) | Facilitates iminium ion formation |
Solvent | Ethanol | Ethanol | Polar protic medium |
Temperature | 80°C | 80°C | Reflux conditions |
Average Yield | 35.9–72.9% | 79.4–91.9% | Higher yield at pH 5 [4] |
DHPM derivatives exert therapeutic effects primarily through enzymatic inhibition, with the 2-(1-aminoethyl)-6-ethyl variant showing promise against two key targets:
Mechanistically, the 1-aminoethyl group enables dual functionality:
Table 4: Enzymatic Targets of Dihydropyrimidinone Derivatives
Enzyme Target | Biological Role | Inhibition Mechanism | Potency (IC₅₀) |
---|---|---|---|
mPGES-1 | PGE₂ biosynthesis in inflammation | Competitive GSH displacement | Low μM range [3] |
α-Glucosidase | Carbohydrate digestion | Competitive substrate blockade | 5.30 μM |
Mitotic Kinesin Eg5 | Spindle pole separation in mitosis | Allosteric loop L5 stabilization | 30-fold > monastrol [1] |
Lactate Dehydrogenase | Glycolytic pyruvate metabolism | NADH cofactor competition | Sub-μM [1] |
Table 5: Key Binding Interactions of DHPM-Based Inhibitors
Target Enzyme | DHPM Functional Group | Interacting Residue | Interaction Type |
---|---|---|---|
mPGES-1 [3] | C4 Carbonyl | Tyr130 | Hydrogen bonding |
1-Aminoethyl group | Glu77/Arg126 | Ionic bond | |
α-Glucosidase | C2 Ethyl | Hydrophobic pocket | Van der Waals |
N3 of pyrimidine ring | Asp568 | Water-mediated H-bond | |
LTC4 Synthase [8] | C6 Aryl substituent | Phe73 | π-Stacking |
The 2-(1-aminoethyl)-6-ethyl-DHPM scaffold exemplifies rational structure-based design, merging synthetic accessibility with targeted bioactivity. Ongoing research focuses on optimizing its selectivity profile across enzyme families to expand therapeutic applications [3] [8].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0